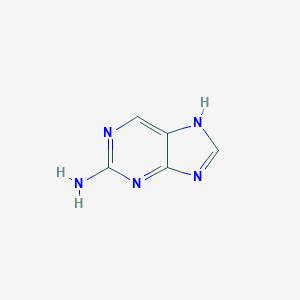

2-Aminopurine

Vue d'ensemble

Description

La 2-aminopurine est un analogue fluorescent de l’adénine et de la guanine, qui sont des composants essentiels des acides nucléiques. Ce composé est largement utilisé dans la recherche biochimique et en biologie moléculaire en raison de ses propriétés fluorescentes uniques. Il est particulièrement précieux pour étudier les structures de l’ADN et de l’ARN et leurs interactions avec diverses enzymes et autres molécules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-aminopurine implique généralement la transformation de dérivés de la guanine ou de l’adénine. Une méthode courante comprend la condensation de la chloromercuri-2-benzamidopurine avec le chlorure de 2,3,5-tri-O-benzoylribofuranosyle, suivie de la déprotection des fonctions hydroxyles . Une autre approche implique la réduction photochimique du riboside de 6-chloro-2-aminopurine en le nucléoside de this compound correspondant .

Méthodes de production industrielle : La production industrielle de la this compound peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus, avec des optimisations pour le rendement et la pureté. L’utilisation de chlorure de phosphoryle et la cyclisation subséquente en this compound sont une autre méthode employée dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : La 2-aminopurine subit diverses réactions chimiques, notamment :

Oxydation : La réaction avec des agents oxydants peut conduire à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle purine.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle purine.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Agents halogénants, agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés de la purine-2,6-dione, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle purine .

4. Applications de la recherche scientifique

La this compound est largement utilisée dans la recherche scientifique en raison de ses propriétés uniques :

Chimie : Utilisée comme sonde fluorescente pour étudier la structure et la dynamique des acides nucléiques.

Biologie : Employée dans l’étude des processus de réplication, de réparation et de transcription de l’ADN.

Médecine : Étudiée pour son utilisation potentielle dans les traitements antiviraux et anticancéreux.

Industrie : Utilisée dans le développement de biosenseurs et d’outils de diagnostic

Applications De Recherche Scientifique

2-Aminopurine is extensively used in scientific research due to its unique properties:

Chemistry: Used as a fluorescent probe to study the structure and dynamics of nucleic acids.

Biology: Employed in the study of DNA replication, repair, and transcription processes.

Medicine: Investigated for its potential use in antiviral and anticancer therapies.

Industry: Utilized in the development of biosensors and diagnostic tools

Mécanisme D'action

La 2-aminopurine exerce ses effets principalement par son incorporation dans les acides nucléiques, où elle peut agir comme un mutagène. Elle s’apparie avec la thymine comme un analogue de l’adénine et avec la cytosine comme un analogue de la guanine. Cette incorporation peut conduire à des mutations ponctuelles, en particulier des transitions A-T en G-C. La pression mutagène est exercée par la génération de tautomères mutagènes au sein de la paire this compound-thymine .

Composés similaires :

Adénine : Base purique naturelle présente dans l’ADN et l’ARN.

Guanine : Une autre base purique naturelle présente dans l’ADN et l’ARN.

2,6-Diaminopurine : Un analogue synthétique utilisé dans des applications de recherche similaires.

Unicité : La this compound est unique en raison de ses fortes propriétés fluorescentes, ce qui en fait une excellente sonde pour étudier les structures et les interactions des acides nucléiques. Contrairement à l’adénine et à la guanine, la fluorescence de la this compound est très sensible à son environnement local, ce qui fournit des informations précieuses sur la dynamique moléculaire .

Comparaison Avec Des Composés Similaires

Adenine: A natural purine base found in DNA and RNA.

Guanine: Another natural purine base found in DNA and RNA.

2,6-Diaminopurine: A synthetic analog used in similar research applications.

Uniqueness: 2-Aminopurine is unique due to its strong fluorescent properties, which make it an excellent probe for studying nucleic acid structures and interactions. Unlike adenine and guanine, this compound’s fluorescence is highly sensitive to its local environment, providing valuable insights into molecular dynamics .

Activité Biologique

2-Aminopurine (2-AP) is a purine analog that exhibits significant biological activity, particularly in the context of DNA research and cellular processes. This compound has been extensively studied for its role as a fluorescent probe in DNA conformation studies, as well as its potential therapeutic applications in cancer and fibrotic diseases. This article provides a comprehensive overview of the biological activities associated with 2-AP, including its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

2-AP is structurally similar to adenine, differing only by the presence of an amino group at the 2-position. This modification enhances its fluorescence properties, making it a valuable tool in biophysical studies. The compound can form Watson-Crick base pairs with thymidine and uracil, allowing it to be incorporated into nucleic acids without significantly altering their structure.

Fluorescent Properties and Applications

Fluorescence as a Probe

2-AP is widely utilized as a fluorescent probe to study DNA conformation and dynamics. Its fluorescence intensity is significantly higher than that of adenine, which allows researchers to detect subtle changes in DNA structure upon interactions with proteins or other molecules. The mechanism of interbase quenching of 2-AP fluorescence is crucial for understanding its behavior in various conformational states of DNA .

Table 1: Comparison of Fluorescent Properties

| Property | This compound | Adenine |

|---|---|---|

| Fluorescence Intensity | High | Low |

| Quantum Yield | Sensitive to environment | Less sensitive |

| Base Pairing | Thymidine, Uracil | Thymidine |

Inhibitory Effects on Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that 2-AP can inhibit TGF-β1-induced EMT in lung cancer cells. Specifically, it restores E-cadherin expression while suppressing markers associated with mesenchymal cells such as fibronectin and vimentin. This effect suggests that 2-AP may play a role in preventing metastasis in lung cancer .

Case Study: Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with 2-AP significantly reduced inflammation and fibrosis. Histological analysis revealed that 2-AP treatment led to decreased mortality rates and improved lung function by inhibiting TGF-β1 production .

Cytotoxicity and Selectivity

Studies indicate that 2-AP exhibits selective cytotoxicity; it shows low toxicity towards epithelial cells (e.g., A549 lung cancer cells) but can induce cell death in mesenchymal cells at low concentrations. This selective action highlights its potential for targeted therapies in cancer treatment .

Use as a Probe for Quadruplex Structures

In addition to its role in studying duplex DNA, 2-AP has been employed to investigate quadruplex structures, particularly those found in telomeric regions. The compound's fluorescence response provides insights into the dynamics and stability of these complex formations .

Mechanistic Insights from Fluorescence Decay Measurements

Time-resolved fluorescence measurements have been utilized to explore the structural dynamics of DNA containing 2-AP. These studies reveal how the decay parameters can provide deeper mechanistic insights into enzyme-DNA interactions and conformational changes during replication processes .

Propriétés

IUPAC Name |

7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBWWFOAEOYUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196416 | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

452-06-2 | |

| Record name | 2-Aminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.